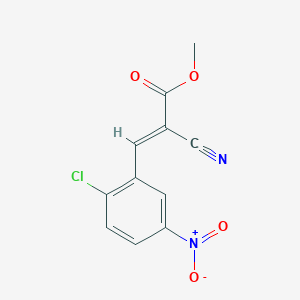
methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate
Descripción
Methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate is an organic compound with a complex structure that includes a chloro-nitrophenyl group, a cyanopropenoate moiety, and a methyl ester
Propiedades
Fórmula molecular |
C11H7ClN2O4 |
|---|---|
Peso molecular |
266.64 g/mol |
Nombre IUPAC |
methyl (E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H7ClN2O4/c1-18-11(15)8(6-13)4-7-5-9(14(16)17)2-3-10(7)12/h2-5H,1H3/b8-4+ |
Clave InChI |
YWRHZLMIBIYRHS-XBXARRHUSA-N |
SMILES isomérico |
COC(=O)/C(=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl)/C#N |
SMILES canónico |
COC(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C#N |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1-hydrazinecarboxylate
- 2-Chloro-5-nitrophenyl isocyanate
- (E)-(2-Chloro-5-nitrophenyl)methylideneamine
Uniqueness
Methyl (2E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


